ethyl 2-(2-(4H-1,2,4-triazol-3-ylthio)acetylamino)acetate
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Overview
Description
Ethyl 2-(2-(4H-1,2,4-triazol-3-ylthio)acetylamino)acetate is a chemical compound with the molecular formula C8H12N4O3S and a molecular weight of 244.27 g/mol. This compound features a 1,2,4-triazole ring, which is a five-membered ring containing three nitrogen atoms. The presence of the triazole ring imparts unique chemical and biological properties to the compound, making it of interest in various fields of research.
Preparation Methods
The synthesis of ethyl 2-(2-(4H-1,2,4-triazol-3-ylthio)acetylamino)acetate typically involves multiple steps. One common method starts with the conversion of thiophen-2-acetic acid into its respective ester, followed by the formation of hydrazide and subsequent reaction with N-aryl/aralkyl 1,3,4-triazole . The reaction conditions often involve the use of N,N-dimethylformamide (DMF) and sodium hydroxide at room temperature. The final product is characterized using techniques such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) .
Chemical Reactions Analysis
Ethyl 2-(2-(4H-1,2,4-triazol-3-ylthio)acetylamino)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.
Substitution: The compound can undergo nucleophilic substitution reactions, where the triazole ring acts as a leaving group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 2-(2-(4H-1,2,4-triazol-3-ylthio)acetylamino)acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other heterocyclic compounds.
Biology: The compound has been studied for its enzyme inhibitory properties, particularly against acetylcholinesterase and butyrylcholinesterase.
Medicine: It shows potential as an antimicrobial agent, with activity against various bacterial and fungal strains.
Industry: The compound is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of ethyl 2-(2-(4H-1,2,4-triazol-3-ylthio)acetylamino)acetate involves its interaction with specific molecular targets. The triazole ring can bind to enzyme active sites, inhibiting their activity. For example, it inhibits acetylcholinesterase by binding to the enzyme’s active site, preventing the breakdown of acetylcholine . This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, affecting neurotransmission.
Comparison with Similar Compounds
Ethyl 2-(2-(4H-1,2,4-triazol-3-ylthio)acetylamino)acetate can be compared to other triazole-containing compounds, such as:
1,2,4-Triazolethiones: These compounds also contain a triazole ring and exhibit similar biological activities, including antimicrobial and antiviral properties.
Triazolothiadiazines: These compounds have a fused triazole-thiadiazine ring system and are known for their diverse pharmacological activities, including anticancer and anti-inflammatory effects. The uniqueness of this compound lies in its specific structure, which allows for unique interactions with molecular targets and distinct chemical reactivity.
Properties
IUPAC Name |
ethyl 2-[[2-(1H-1,2,4-triazol-5-ylsulfanyl)acetyl]amino]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O3S/c1-2-15-7(14)3-9-6(13)4-16-8-10-5-11-12-8/h5H,2-4H2,1H3,(H,9,13)(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTGGSWNDYSTNQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CSC1=NC=NN1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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